molecular formula C22H21BrClNO B12706455 4'-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1'-biphenyl)-4-methanol CAS No. 94113-55-0

4'-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1'-biphenyl)-4-methanol

Cat. No.: B12706455
CAS No.: 94113-55-0
M. Wt: 430.8 g/mol
InChI Key: OFFPTPYCGCGSMN-UHFFFAOYSA-N
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Description

4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol is a complex organic compound with a unique structure that includes bromine, chlorine, and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The starting materials often include 4-bromobenzyl bromide and 4-chlorobenzyl chloride, which undergo a series of reactions to introduce the dimethylamino and methanol groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Reaction conditions such as temperature, solvent, and reaction time are critical factors that influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: This compound shares the bromine group but lacks the complex structure of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol.

    4-Chlorobenzyl chloride: Similar in having the chlorine group but differs significantly in its overall structure and reactivity.

Uniqueness

4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol is unique due to its combination of bromine, chlorine, and dimethylamino groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

CAS No.

94113-55-0

Molecular Formula

C22H21BrClNO

Molecular Weight

430.8 g/mol

IUPAC Name

1-[4-(4-bromophenyl)phenyl]-1-(4-chlorophenyl)-2-(dimethylamino)ethanol

InChI

InChI=1S/C22H21BrClNO/c1-25(2)15-22(26,19-9-13-21(24)14-10-19)18-7-3-16(4-8-18)17-5-11-20(23)12-6-17/h3-14,26H,15H2,1-2H3

InChI Key

OFFPTPYCGCGSMN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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